molecular formula C5H13ClN2O2S B12312493 1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride

1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride

Cat. No.: B12312493
M. Wt: 200.69 g/mol
InChI Key: MGUSZENKHSVBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C₅H₁₃ClN₂O₂S and a molecular weight of 200.69 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride involves several steps. One common method includes the reaction of 3-methylazetidin-3-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce azetidine derivatives with different functional groups.

Scientific Research Applications

1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Methanesulfonyl-3-methylazetidin-3-amine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H13ClN2O2S

Molecular Weight

200.69 g/mol

IUPAC Name

3-methyl-1-methylsulfonylazetidin-3-amine;hydrochloride

InChI

InChI=1S/C5H12N2O2S.ClH/c1-5(6)3-7(4-5)10(2,8)9;/h3-4,6H2,1-2H3;1H

InChI Key

MGUSZENKHSVBJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)S(=O)(=O)C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.